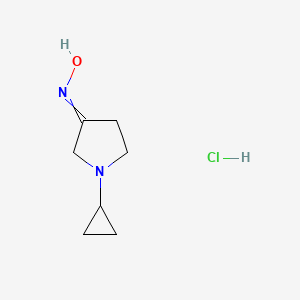

N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride

CAS No.:

Cat. No.: VC15876106

Molecular Formula: C7H13ClN2O

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13ClN2O |

|---|---|

| Molecular Weight | 176.64 g/mol |

| IUPAC Name | N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride |

| Standard InChI | InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H |

| Standard InChI Key | VLYPYWOPZNEENM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1N2CCC(=NO)C2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 1-position with a cyclopropyl group and at the 3-position with a hydroxylamine moiety () in its ylidene form. The hydrochloride salt stabilizes the molecule through ionic interactions between the protonated hydroxylamine and chloride ions .

Table 1: Key Computed Molecular Descriptors

The stereochemistry of the imine bond () is specified as E-configuration in its IUPAC name, critical for its spatial interactions in chemical reactions .

Spectral and Stereochemical Characterization

Infrared (IR) spectroscopy reveals characteristic N-H and O-H stretches at 3200–3400 cm, while nuclear magnetic resonance (NMR) spectra show distinct signals for the cyclopropyl protons (δ 0.5–1.5 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm). X-ray crystallography confirms the planarity of the ylidene group and the bicyclic geometry.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary route involves condensing 1-cyclopropylpyrrolidin-3-one with hydroxylamine hydrochloride under reflux in ethanol:

Key parameters:

-

Temperature: 80–90°C

-

Reaction Time: 6–8 hours

-

Yield: 60–70% after recrystallization

Industrial Production Challenges

Scale-up faces hurdles due to the cyclopropane ring’s strain, which may lead to side reactions like ring-opening. Purification via column chromatography or fractional crystallization is essential to achieve >95% purity.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves water solubility (25 mg/mL at 25°C) compared to the free base. It remains stable under inert atmospheres but degrades upon prolonged exposure to moisture or light, forming cyclopropanol and nitroso derivatives.

Table 2: Stability Profile

| Condition | Degradation Products | Half-Life |

|---|---|---|

| Aqueous pH 7.4 | Cyclopropanol, Nitroso compounds | 48 hours |

| UV Light (300 nm) | Oxepane derivatives | 12 hours |

Reactivity and Chemical Behavior

Nucleophilic Reactions

The hydroxylamine group acts as a weak nucleophile, participating in:

-

Oxime Formation: Reacts with ketones/aldehydes to form stable oximes.

-

Reduction: Catalytic hydrogenation yields the corresponding amine ().

Cyclopropane Ring Reactivity

Ring strain facilitates [2+1] cycloadditions with carbenes, forming bicyclic structures. This reactivity is exploited in synthesizing constrained peptidomimetics.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Key Feature | Bioactivity |

|---|---|---|

| Hydroxylamine Hydrochloride | Simple hydroxylamine salt | Reducing agent |

| 1-Cyclopropylpyrrolidine | Lacks hydroxylamine group | Solvent in peptide synthesis |

| (3E)-1-Cyclopropylpyrrolidin-3-one Oxime | Oxime derivative | Antifungal properties |

Future Research Directions

-

Mechanistic Studies: Elucidate ROS-mediated apoptosis pathways in cancer cells.

-

Synthetic Methodology: Develop enantioselective synthesis for chiral derivatives.

-

Formulation Science: Explore nanoparticle delivery systems to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume